molecular formula C18H12ClF4N3O2 B4377870 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377870
M. Wt: 413.8 g/mol
InChI Key: CKQQDDQWFBLTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a phenoxy group, and multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the phenoxy group: This step involves the reaction of the pyrazole intermediate with 4-chloro-3-methylphenol under basic conditions to form the phenoxy-substituted pyrazole.

    Attachment of the tetrafluorophenyl group: This is typically done through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a tetrafluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: can be compared with other pyrazole derivatives or halogenated phenoxy compounds.

    Examples: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF4N3O2/c1-9-6-10(2-3-11(9)19)28-8-26-5-4-14(25-26)18(27)24-17-15(22)12(20)7-13(21)16(17)23/h2-7H,8H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQQDDQWFBLTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C(=CC(=C3F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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